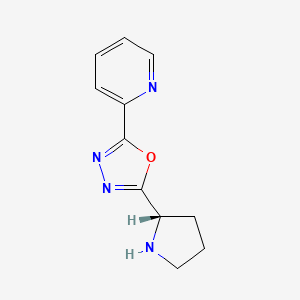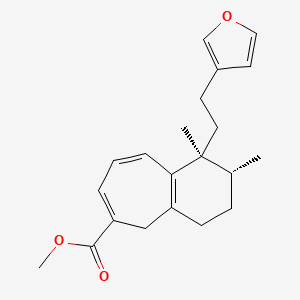
(+-)Epichlorohydrin-epoxy-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-Epichlorohydrin-epoxy-d3 is a deuterated form of epichlorohydrin, a highly reactive organic compound. It is characterized by the presence of an epoxide ring and a chlorine atom, which makes it versatile in various chemical reactions. The deuterium labeling is often used in scientific research to trace the compound’s behavior in different reactions and environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Epichlorohydrin-epoxy-d3 typically involves the deuteration of epichlorohydrin. One common method is the epoxidation of allyl chloride with deuterated hydrogen peroxide in an organic solvent, using a heterogeneous catalyst . This method is promising for industrial-scale production due to its efficiency and scalability.
Industrial Production Methods
. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.
Análisis De Reacciones Químicas
Types of Reactions
(±)-Epichlorohydrin-epoxy-d3 undergoes various types of reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Ring-Opening Reactions: The epoxide ring can be opened by acids, bases, or nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions typically occur under mild conditions.
Ring-Opening Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used to open the epoxide ring. These reactions can be carried out at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products include glycidol, glycidyl ethers, and glycidyl amines.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized alcohols.
Aplicaciones Científicas De Investigación
(±)-Epichlorohydrin-epoxy-d3 is used in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its reactivity and deuterium labeling.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Mecanismo De Acción
The mechanism of action of (±)-Epichlorohydrin-epoxy-d3 involves its high reactivity due to the presence of the epoxide ring and the chlorine atom. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Epichlorohydrin: The non-deuterated form, widely used in similar applications.
Glycidol: Another epoxide compound with similar reactivity but without the chlorine atom.
Glycidyl ethers: Compounds derived from epichlorohydrin with various substituents replacing the chlorine atom.
Uniqueness
(±)-Epichlorohydrin-epoxy-d3 is unique due to its deuterium labeling, which allows for detailed tracing and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the behavior of the compound at a molecular level is crucial .
Propiedades
Número CAS |
1202050-51-8 |
|---|---|
Fórmula molecular |
C14H11ClO3 |
Peso molecular |
0 |
Sinónimos |
(+-)Epichlorohydrin-epoxy-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181242.png)
![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![3-[3-(2-Methoxyanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181247.png)

![3-[3-(4-Bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181256.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-1,3-benzenediol](/img/structure/B1181260.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)
